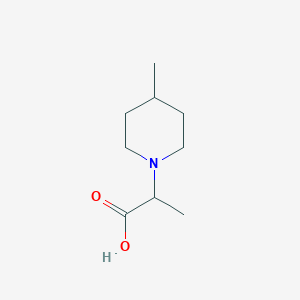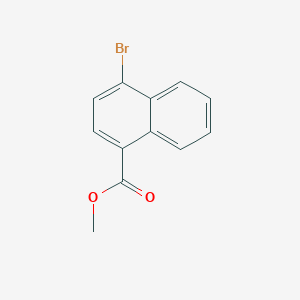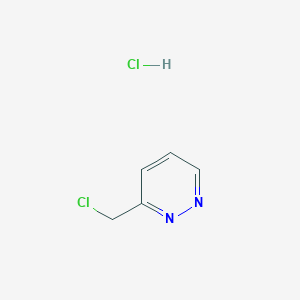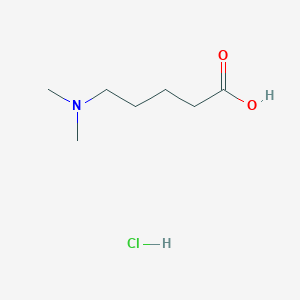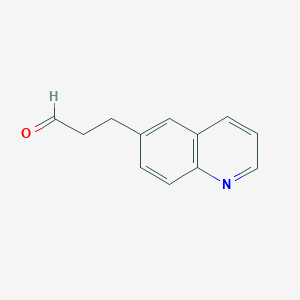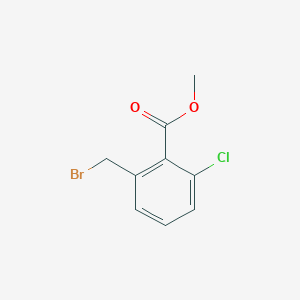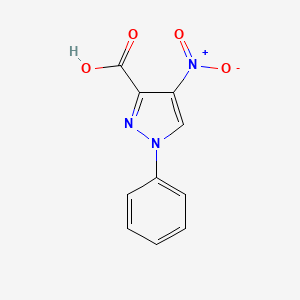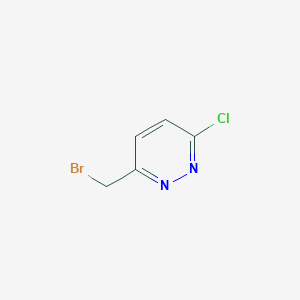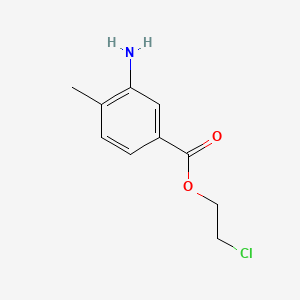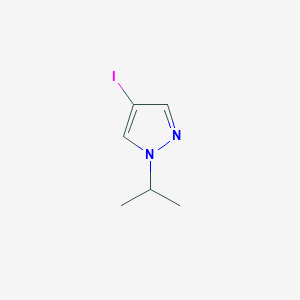
2,3-ジブロモ-6-ピコリン
概要
説明
2,3-Dibromo-6-picoline is a heterocyclic organic compound with the molecular formula C6H5Br2N It is a derivative of pyridine, where two bromine atoms are substituted at the 2nd and 3rd positions, and a methyl group is substituted at the 6th position
科学的研究の応用
2,3-Dibromo-6-picoline has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a building block for drug development.
作用機序
, also known as Pyridine, 2,3-dibromo-6-methyl- or 2,3-Dibromo-6-methylpyridine , is a brominated derivative of picoline, which is a methyl-substituted pyridine . Pyridine and its derivatives are often used as building blocks in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
The bromine atoms in 2,3-Dibromo-6-picoline could potentially undergo nucleophilic substitution reactions, making this compound a useful intermediate in organic synthesis . The presence of the pyridine ring could also allow this compound to participate in various other chemical reactions, such as metal coordination or acid-base reactions .
The exact targets, mode of action, and biochemical pathways affected by 2,3-Dibromo-6-picoline would depend on the specific context in which it is used, such as the other compounds present and the conditions of the reaction .
Like other small organic molecules, its bioavailability would likely be influenced by factors such as its solubility, stability, and the presence of functional groups that can undergo metabolic transformations .
The molecular and cellular effects of 2,3-Dibromo-6-picoline would also depend on the specific context.
Environmental factors, such as temperature, pH, and the presence of other chemicals, could influence the reactivity and stability of 2,3-Dibromo-6-picoline .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-6-picoline typically involves the bromination of 2,6-lutidine. One common method includes dissolving 2,6-lutidine in carbon tetrachloride (CCl4) and slowly adding dibromo Hai Ying and azobisisobutyronitrile (AIBN) as a radical initiator. The reaction mixture is then refluxed at 80°C for an hour. After the reaction, the mixture is cooled, filtered, and purified using column chromatography .
Industrial Production Methods: Industrial production of 2,3-Dibromo-6-picoline may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: 2,3-Dibromo-6-picoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide (MeONa) and other nucleophiles.
Suzuki-Miyaura Coupling: This reaction typically involves palladium catalysts and boronic acids under mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.
Coupling Products: The reaction with arylboronic acids yields biaryl compounds.
類似化合物との比較
- 2,3-Dibromo-4-methylpyridine
- 2,3-Dibromo-5-methylpyridine
- 2,3-Dibromo-6-ethylpyridine
Comparison: 2,3-Dibromo-6-picoline is unique due to the specific positioning of the bromine atoms and the methyl group, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different reactivity patterns in substitution and coupling reactions, making it a valuable compound for targeted synthetic applications .
特性
IUPAC Name |
2,3-dibromo-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAADMGNHFDPOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624278 | |
| Record name | 2,3-Dibromo-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261373-04-0 | |
| Record name | 2,3-Dibromo-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


